![molecular formula C14H17ClN2O4S B14458260 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane CAS No. 68342-22-3](/img/structure/B14458260.png)
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane is an organic compound that belongs to the class of alkyl halides and aromatic compounds It features a cyclooctane ring substituted with a chlorine atom and a 2,4-dinitrophenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane typically involves the reaction of cyclooctene with sulfur monochloride to form 1-chlorocyclooctane. This intermediate is then reacted with 2,4-dinitrophenylsulfanyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as tin(II) chloride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Tin(II) chloride in hydrochloric acid.
Major Products Formed
Nucleophilic Substitution: Formation of 1-hydroxy-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane.
Oxidation: Formation of 1-chloro-2-[(2,4-dinitrophenyl)sulfinyl]cyclooctane or 1-chloro-2-[(2,4-dinitrophenyl)sulfonyl]cyclooctane.
Reduction: Formation of 1-chloro-2-[(2,4-diaminophenyl)sulfanyl]cyclooctane.
Scientific Research Applications
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The nitro groups on the phenyl ring can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclohexane: Similar structure but with a cyclohexane ring instead of cyclooctane.
1-Bromo-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane: Similar structure but with a bromine atom instead of chlorine.
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclopentane: Similar structure but with a cyclopentane ring instead of cyclooctane.
Uniqueness
1-Chloro-2-[(2,4-dinitrophenyl)sulfanyl]cyclooctane is unique due to its larger cyclooctane ring, which provides different steric and electronic properties compared to its smaller ring analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
68342-22-3 |
|---|---|
Molecular Formula |
C14H17ClN2O4S |
Molecular Weight |
344.8 g/mol |
IUPAC Name |
1-chloro-2-(2,4-dinitrophenyl)sulfanylcyclooctane |
InChI |
InChI=1S/C14H17ClN2O4S/c15-11-5-3-1-2-4-6-13(11)22-14-8-7-10(16(18)19)9-12(14)17(20)21/h7-9,11,13H,1-6H2 |
InChI Key |
ASPCBQHUIMIRPT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(C(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


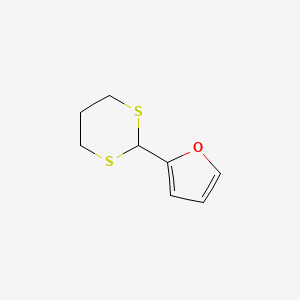
![2-Amino-3-[(4-methoxyphenyl)methylsulfinyl]propanoic acid](/img/structure/B14458187.png)
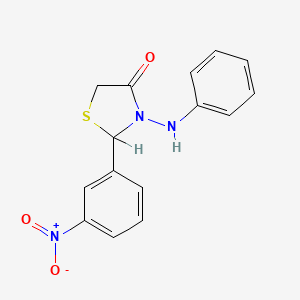
![Perfluoro(1-oxaspiro[4.4]nonane)](/img/structure/B14458203.png)

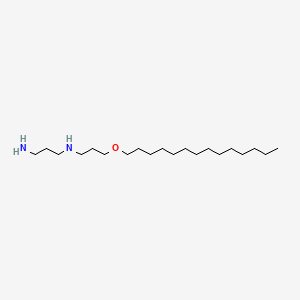
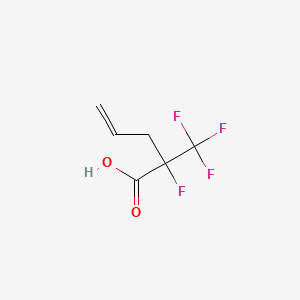
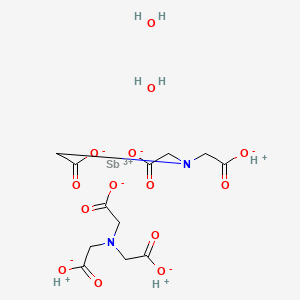

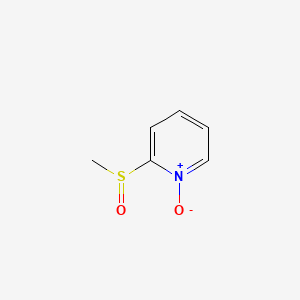
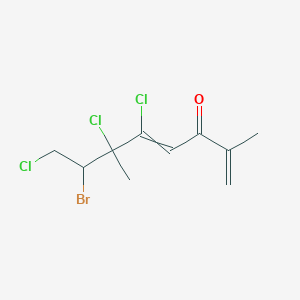
![Benzenamine, 5-[(4-aminophenyl)methyl]-2-methyl-](/img/structure/B14458243.png)
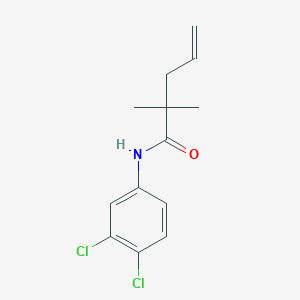
![1,3-Bis{4-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14458265.png)
